2-Methoxy-4-phenylbenzoic acid
Description
Contextualization within Substituted Benzoic Acids and Biphenyl (B1667301) Systems
2-Methoxy-4-phenylbenzoic acid is a member of two significant families of organic compounds: substituted benzoic acids and biphenyls. Substituted benzoic acids are a cornerstone of organic chemistry, with the carboxylic acid group providing a versatile handle for a multitude of chemical transformations, including esterification, amidation, and various coupling reactions. The nature and position of substituents on the benzene (B151609) ring, in this case, a methoxy (B1213986) and a phenyl group, profoundly influence the molecule's reactivity, acidity, and physical properties.
Historical Trajectories and Evolution of Research on Related Scaffolds
The historical development of research on biphenyl carboxylic acids dates back to the mid-20th century, with early work focusing on the synthesis of various substituted derivatives. A 1965 study, for instance, detailed the synthesis of a range of substituted biphenyl-4-carboxylic acids, laying some of the foundational groundwork for this class of compounds. scispace.comrsc.org
The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of biphenyl systems. ajgreenchem.com This palladium-catalyzed reaction allows for the efficient and versatile construction of the biphenyl core from readily available boronic acids and aryl halides. ajgreenchem.com This has significantly accelerated research into biphenyl-containing molecules, including those with the carboxylic acid functionality. The development of these powerful synthetic tools has enabled chemists to systematically explore the structure-activity relationships of substituted biphenyl carboxylic acids by creating large libraries of analogues with diverse substitution patterns. ajgreenchem.com
Current Significance and Broader Research Landscape
The contemporary significance of this compound and related structures lies primarily in their role as intermediates in the synthesis of more complex and often biologically active molecules. The biphenyl carboxylic acid framework is a key component in the design of various therapeutic agents. For example, derivatives of biphenyl carboxylic acid have been investigated as potential anticancer agents. ajgreenchem.com
Furthermore, the specific structural features of this compound make it a valuable precursor. For instance, it has been cited in patents as a starting material for the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a class of compounds investigated for the treatment of autoimmune diseases and cancer. google.comgoogle.comgoogle.com The strategic placement of the methoxy and phenyl groups can influence the final conformation and binding properties of the target molecules.
Scope and Objectives of Academic Inquiry Pertaining to this compound
Current academic and industrial research involving this compound is largely focused on its application as a synthetic intermediate. The primary objectives of this inquiry include:
Development of Efficient Synthetic Routes: Researchers are continually seeking to optimize the synthesis of this and related biphenyl carboxylic acids, often employing modern catalytic methods like the Suzuki-Miyaura coupling to achieve high yields and purity. ajgreenchem.com
Exploration as a Scaffold in Medicinal Chemistry: The compound serves as a foundational structure for the generation of libraries of new chemical entities. By modifying the carboxylic acid and the biphenyl rings, scientists can explore a wide chemical space in the search for novel drugs. acs.orgontosight.ai
Investigation of its Role in the Synthesis of Biologically Active Molecules: A key area of investigation is its use as a precursor for compounds with specific therapeutic targets, such as enzyme inhibitors. google.comgoogle.comgoogle.com
While dedicated studies focusing solely on the intrinsic properties of this compound are not abundant, its value is clearly established through its recurrent appearance as a key building block in the synthesis of more complex and functionally significant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIRXZLYQHBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595590 | |
| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-18-1 | |
| Record name | 3-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methoxy 4 Phenylbenzoic Acid and Its Analogs
Strategic Approaches to Biphenyl (B1667301) Carboxylic Acid Scaffold Construction
The formation of the aryl-aryl bond is the cornerstone of synthesizing the 2-Methoxy-4-phenylbenzoic acid backbone. Catalytic cross-coupling reactions are the most prominent methods, while electrochemical approaches are emerging as a novel strategy for site-selective functionalization.
Catalytic Coupling Reactions for Aryl-Aryl Bond Formation (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aromatic rings, making it ideal for synthesizing biphenyl carboxylic acids. researchgate.netgre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid in the presence of a base. researchgate.netrsc.orgorgsyn.org
Key advantages of the Suzuki coupling include its tolerance of a wide variety of functional groups, the commercial availability of diverse boronic acids, and the use of mild reaction conditions. gre.ac.ukorgsyn.org Various palladium catalysts can be employed, from traditional ligand-supported systems like Tetrakis(triphenylphosphine)palladium(0) to more modern, ligand-free catalysts such as Pd/C. acs.orgajgreenchem.compku.edu.cn The use of Pd/C is particularly advantageous for large-scale synthesis as it is less expensive, more stable, and can be recycled and reused multiple times without significant loss of activity. acs.orgpku.edu.cn
Modifications to the classic Suzuki protocol have been developed to create more efficient and environmentally friendly processes. For instance, reactions can be performed in "green" solvents like water or ethanol/water mixtures, often at room temperature and open to the air, which simplifies the procedure and reduces the need for toxic organic solvents and inert atmospheres. researchgate.netpku.edu.cnrsc.org
Below is a table summarizing various conditions used for the Suzuki-Miyaura synthesis of biphenyl carboxylic acid derivatives.
| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (ligand-free) | K2CO3 | Ethanol/Water | Room Temp, 30 min | High | pku.edu.cn |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | Not specified | 64% | acs.orgacs.org |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd/C | Na2CO3 | Methanol/Water | Not specified | Improved Yield | acs.orgacs.org |
| 4-Bromobenzaldehyde | Benzeneboronic acid | Palladium acetate (B1210297) / Triphenylphosphine | Na2CO3 | 1-Propanol/Water | Reflux, 45 min | 96.2% (crude) | orgsyn.org |
| 5-Bromosalicylic acid | Phenyl boronic acid | [PdCl2(NH2CH2COOH)2] | K3PO4 | Water | Room Temp, Air | Excellent | rsc.org |
Electrochemical Site-Selective Functionalization of Twisted 2-Arylbenzoic Acids
Electrochemical methods offer a modern, environmentally friendly alternative for functionalizing arylbenzoic acids. ua.esrsc.org Specifically, the Electrochemical Cross-Dehydrogenative Coupling (ECDC) of twisted biphenyl-2-carboxylic acids with alcohols provides a pathway to introduce alkoxy groups with high site-selectivity. ua.esrsc.orgua.es This process avoids the need for terminal oxidants and produces hydrogen gas as the only significant byproduct. ua.esua.es
The mechanism involves the single-electron oxidation of the carboxylate, which is formed by deprotonating the biphenyl-2-carboxylic acid. ua.esrsc.org This generates an electrophilic O-centered aroyloxyl radical that undergoes a rapid spirocyclization. ua.esrsc.org The resulting 4'-alkoxyspirolactones can then be isomerized under mild basic conditions to yield 4'-alkoxy-2-phenylbenzoic acids. ua.esua.es This two-step protocol achieves a selective remote alkoxylation at the C-4' position, a transformation that is difficult to achieve through other methods. ua.es The reaction is notable for its ability to functionalize axially chiral substrates while retaining their configuration and enantiomeric purity. ua.esrsc.orgua.es
The table below illustrates the scope of the ECDC/isomerization protocol with various alcohols.
| Starting Acid | Alcohol | Intermediate Product | Yield of Spirolactone | Reference |
|---|---|---|---|---|
| 2-Phenylbenzoic acid | Methanol (MeOH) | Spirolactone 2aa | 78% | ua.es |
| 2-Phenylbenzoic acid | Ethanol (EtOH) | Spirolactone 2ab | 47% | ua.es |
| 2-Phenylbenzoic acid | n-Propanol (n-PrOH) | Spirolactone 2ac | 68% | ua.es |
| 2-Phenylbenzoic acid | Isopropanol (i-PrOH) | Spirolactone 2ad | 53% | ua.es |
| 2-Phenylbenzoic acid | tert-Butanol (t-BuOH) | Spirolactone 2ae | 37% | ua.es |
Regioselective Functionalization and Derivatization Strategies
Once the biphenyl carboxylic acid scaffold is constructed, the introduction and manipulation of substituents must be performed with high regiochemical control. This is particularly important for installing the methoxy (B1213986) group at the C2 position and for further derivatization of the molecule.
Directed Methoxy-Group Introduction and Manipulation
The introduction of a methoxy group onto an aromatic ring can be achieved through various methods, including the methylation of phenols or the methoxylation of aryl halides. wikipedia.org For a molecule like this compound, achieving the specific ortho-methoxy substitution pattern requires regioselective control.
A powerful strategy for such precise functionalization is directed ortho-metalation. By treating an unprotected benzoic acid, such as 2-methoxybenzoic acid, with specific organolithium reagents, deprotonation can be directed exclusively to a position ortho to the carboxylate group. organic-chemistry.org The choice of reagent is critical for controlling the site of metalation. For example, using s-BuLi/TMEDA at -78°C directs deprotonation to the position ortho to the carboxylate, whereas using n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.org The carboxylate group itself acts as a potent directing group, offering an efficient alternative to traditional methods that rely on other directing groups like benzamides. organic-chemistry.org This methodology allows for the synthesis of contiguously substituted benzoic acid building blocks that are otherwise difficult to prepare. organic-chemistry.org
The methoxy group itself influences the electronic properties of the benzene (B151609) ring; it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position. wikipedia.org This electronic influence, combined with steric effects, can be harnessed to control the regioselectivity of subsequent reactions. wikipedia.orgmdpi.com
Controlled Hydroxylation and Other Substituent Incorporations
The introduction of a hydroxyl group onto the biphenyl scaffold can be accomplished through C-H activation and hydroxylation reactions. Modern methods often utilize a directing group to achieve high regioselectivity. The carboxylic acid moiety is an effective directing group for palladium-catalyzed C(sp²)–H hydroxylation. nih.gov
A notable development is the use of a bifunctional carboxyl-pyridone ligand that enables the C–H hydroxylation of carboxylic acid substrates at room temperature using aqueous hydrogen peroxide (H₂O₂) as the sole, environmentally benign oxidant. nih.gov This approach avoids the high temperatures and harsh reagents often required in other methods, which can cause the decomposition of H₂O₂. nih.gov The reaction provides an efficient route to a wide range of phenolic compounds. nih.gov
Another strategy is the photocatalytic direct decarboxylative hydroxylation, which converts carboxylic acids into alcohols. organic-chemistry.org This metal-free method uses visible light as a sustainable energy source and molecular oxygen as a green oxidant under extremely mild conditions. organic-chemistry.org The mechanism proceeds through the generation of a carboxyl radical, which is then trapped by oxygen to form a peroxyl radical that is ultimately reduced to the alcohol. organic-chemistry.org
| Substrate | Reaction | Key Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ibuprofen | C(sp²)–H Hydroxylation | Pd(OAc)₂, CarboxPyridone Ligand, H₂O₂ | ortho-Hydroxylated ibuprofen | Gram-scale synthesis achieved | nih.gov |
| 2,4-Difluorobenzoic acid | C(sp²)–H Hydroxylation | Pd(OAc)₂, CarboxPyridone Ligand, H₂O₂ | Hydroxylated product | 72% | nih.gov |
| Aryl Carboxylic Acids | Decarboxylative Hydroxylation | Mes-AcrClO₄ (Photocatalyst), O₂ | Benzylic Alcohols | Good yields | organic-chemistry.org |
| Naproxen | Decarboxylative Hydroxylation | Mes-AcrClO₄ (Photocatalyst), O₂ | Corresponding Alcohol | High yield | organic-chemistry.org |
Phosphorylation and Deoxyphosphorylation of Carboxylic Acid Moieties
The carboxylic acid group itself can be a site for derivatization, including conversion into organophosphorus compounds. rsc.org Novel, metal-free reactions have been developed for the selective bisphosphorylation and deoxyphosphorylation of carboxylic acids. rsc.orgnih.govresearchgate.net
In these methods, both aliphatic and aromatic carboxylic acids can be activated in situ and subsequently react with P(O)–H compounds. rsc.orgnih.gov Depending on the reaction conditions, this can lead to two distinct outcomes:
Bisphosphorylation: This process converts the carboxylic acid into a compound containing a P–C–O–P motif. rsc.orgnih.gov
Deoxyphosphorylation: This reaction selectively transforms benzoic acids into the corresponding benzylphosphorus compounds. rsc.orgnih.gov
These transformations provide a direct route to utilize abundant carboxylic acids for the synthesis of valuable organophosphorus compounds, demonstrating high functional group tolerance and chemo-selectivity. rsc.orgnih.govresearchgate.net Other approaches include redox-neutral decarbonylative palladium catalysis, which allows for the direct synthesis of organophosphorus compounds from carboxylic acids by forming a C-P bond. acs.org
| Carboxylic Acid Substrate | Phosphorus Reagent | Reaction Type | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Benzoic acid | Diethyl phosphite | Bisphosphorylation | Metal-free, Boc₂O activation | P–C–O–P motif | nih.gov |
| Various Benzoic Acids | P(O)-H compounds | Deoxyphosphorylation | Metal-free, Tuned conditions | Benzylphosphorus compounds | rsc.org |
| Benzoic acid | Diethyl phosphite | Decarbonylative Phosphorylation | Palladium catalysis | Aryl phosphonate | acs.org |
| Probenecid (drug molecule) | Dialkyl phosphite | Decarbonylative Phosphorylation | Palladium catalysis | Derivatized phosphonate | acs.org |
Novel Reaction Pathways and Mechanistic Investigations in Synthesis
The development of new synthetic routes is crucial for accessing complex molecular structures efficiently. This section details innovative methods, including photoredox catalysis and rearrangement pathways, that provide access to aryl radicals and highly substituted aromatic systems, which are key precursors for the target compound class.
A significant advancement in radical chemistry is the use of visible light photoredox catalysis to facilitate the decarboxylation of abundant and inexpensive aryl carboxylic acids. acs.orgrsc.org This approach provides a mild and efficient pathway to generate aryl radicals, which can then participate in a variety of bond-forming reactions. chemrxiv.orgsci-hub.st Traditionally, the decarboxylation of aroyloxy radicals is challenging and often requires high temperatures. chemrxiv.org However, photoredox catalysis enables this transformation under significantly milder conditions. rsc.org
The reaction mechanism is initiated by the excitation of a photocatalyst (PC) with visible light, generating a potent oxidant. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a carboxylate anion, producing an aryl carboxy radical. nih.gov A key mechanistic proposal to achieve efficient decarboxylation involves the in situ formation of a benzoyl hypobromite (B1234621) intermediate. rsc.org This intermediate facilitates the generation of the aroyloxy radical and prevents unproductive side reactions. Subsequent decarboxylation of the aryl carboxy radical yields the desired aryl radical, which can be trapped by an appropriate reaction partner to form new carbon-carbon or carbon-heteroatom bonds. sci-hub.stnih.gov This methodology is notable for its tolerance of electron-rich aromatic systems, a feature not commonly observed in other catalytic oxidative decarboxylation protocols. rsc.org
An elegant, though less direct, strategy for constructing highly substituted aromatic rings involves rearrangement pathways starting from non-aromatic precursors like spirodienones. The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts a cyclohexadienone into a thermodynamically stable phenol (B47542) derivative. wikipedia.orgpw.live This process is a powerful tool for synthesizing intricately substituted phenolic compounds, which can serve as advanced intermediates for phenylbenzoic acids.
The pathway begins with the formation of a spirodienone, which can be achieved through methods like the oxidation of phenolic compounds. rsc.orgrsc.org Upon treatment with acid, the carbonyl oxygen of the dienone is protonated, generating a carbocation that is stabilized by resonance. pw.live The key step of the rearrangement is the 1,2-migration of one of the groups at the spiro-carbon to an adjacent carbon atom of the ring. ijrar.org The migratory aptitude of different substituents often determines the outcome of the reaction. wikipedia.org Following the migration, a proton is eliminated from the hydroxyl group, which re-establishes the aromaticity of the ring. The primary driving force for this entire transformation is the significant gain in stabilization energy associated with the formation of the aromatic system. youtube.com This methodology provides a strategic route to access substituted phenols that might be difficult to synthesize through direct electrophilic aromatic substitution.
Chemo- and Regioselectivity in Complex Molecule Synthesis
The synthesis of a precisely substituted molecule like this compound hinges on achieving high levels of chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity involves controlling the position of a chemical reaction on a molecule.
Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in constructing the biphenyl core with exceptional control. rsc.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide. rsc.org The regioselectivity of the biphenyl linkage is precisely defined by the positions of the boron and halide substituents on the two aromatic rings. For instance, to synthesize the 4-phenylbenzoic acid scaffold, a 4-halobenzoic acid derivative would be coupled with phenylboronic acid, ensuring the desired connectivity.
A key advantage of the Suzuki coupling is its remarkable chemoselectivity . The reaction conditions are mild and tolerate a wide array of functional groups, including esters, ethers (like the methoxy group), and even free carboxylic acids, thereby minimizing the need for protective group chemistry. rsc.org This is particularly valuable in multi-step syntheses, as it allows for the late-stage introduction of the phenyl group onto a benzoic acid ring that already bears other essential substituents. The choice of palladium catalyst, ligand, and base can be fine-tuned to optimize the reaction for specific substrates, even enabling selective reactions at one halide in the presence of another (e.g., reacting an aryl iodide before an aryl bromide). rsc.org This high degree of control is fundamental to the efficient and rational synthesis of complex biaryl molecules. nih.gov
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Phenylbenzoic Acid Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-Methoxy-4-phenylbenzoic acid. It provides detailed information about the chemical environment of individual atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. For instance, in a typical ¹H NMR spectrum of a this compound derivative, the methoxy (B1213986) protons would appear as a singlet, typically in the range of δ 3.8–4.0 ppm. The aromatic protons would resonate in the δ 7.2–8.1 ppm region, with their specific shifts and coupling patterns revealing the substitution pattern on the biphenyl (B1667301) rings. rsc.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton and carbon signals, which is crucial for assigning the resonances of substituted aromatic rings. Other 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) help establish proton-proton and long-range proton-carbon connectivities, respectively, providing a complete picture of the molecular framework.
A representative, though generalized, dataset for a this compound derivative is presented below. Actual chemical shifts can vary based on substitution.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| COOH | 10-13 (broad s) | 168-172 |
| OCH₃ | 3.8-4.0 (s) | 55-57 |
| Aromatic H | 7.2-8.1 (m) | 110-160 |
| Aromatic C | --- | 110-160 |
Note: This table is illustrative. s = singlet, m = multiplet. Data compiled from typical values for similar structures. rsc.org
Quantitative NMR (qNMR) is a powerful method for determining the purity of substances and monitoring reaction progress without the need for identical reference standards for each component. researchgate.netmdpi.com By using a certified internal standard of known concentration, the absolute quantity of an analyte can be determined with high precision and traceability to the International System of Units (SI). mdpi.combipm.orgnist.gov Benzoic acid itself is often used as a primary standard for qNMR. bipm.orgnist.govsigmaaldrich.com
For the synthesis of this compound, for example through a Suzuki coupling reaction, qNMR can be employed to monitor the consumption of starting materials and the formation of the product in real-time. uib.no This allows for precise determination of reaction endpoints and optimization of reaction conditions. The purity of the final isolated product can also be accurately assessed using qNMR, a critical step in the characterization of new chemical entities. researchgate.net
High-Resolution Mass Spectrometry for Molecular Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives. rsc.org It provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, charged fragments. For benzoic acid derivatives, characteristic fragmentation patterns can be observed. researchgate.netnih.gov For example, the loss of a methyl group ([M-CH₃]⁺) from the methoxy substituent or the loss of a carboxyl group ([M-COOH]⁺) are common fragmentation pathways that help to confirm the presence of these functional groups. researchgate.net The specific fragmentation pattern can also help to distinguish between isomers. nih.gov
Table 2: Illustrative HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecule | Confirms molecular weight |
| [M-CH₃]⁺ | Loss of methyl group | Indicates methoxy substituent |
| [M-H₂O]⁺ | Loss of water | Can occur from carboxylic acid |
| [M-COOH]⁺ | Loss of carboxyl group | Confirms carboxylic acid moiety |
Note: This table represents potential fragmentation pathways. Actual observed fragments can vary based on ionization method and conditions.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography provides definitive, three-dimensional structural information of a molecule in its solid state. researchgate.net For biphenyl derivatives like this compound, this technique can precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings. acs.orgiucr.orgiucr.org This dihedral angle is a critical conformational parameter in biphenyl compounds, influencing their electronic and physical properties. acs.org
In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. iucr.orgiucr.orgresearchgate.net X-ray crystallography can confirm the presence and geometry of these intermolecular interactions, which are crucial for understanding the crystal packing and resulting material properties. researchgate.net For instance, studies on substituted biphenyl carboxylic acids have detailed how different substituents affect the molecular conformation and crystal packing. iucr.orgiucr.org
Table 3: Representative Crystallographic Parameters for a Biphenyl Carboxylic Acid Derivative
| Parameter | Typical Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic researchgate.netresearchgate.net |
| Space Group | e.g., P2₁/c, P-1 researchgate.netresearchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) iucr.orgresearchgate.net |
| Dihedral Angle (Phenyl-Phenyl) | Varies with substitution (e.g., ~50°) iucr.org |
| Hydrogen Bonding | Often forms centrosymmetric dimers iucr.orgiucr.org |
Note: This table provides examples of parameters obtained from X-ray crystallography. Specific values are unique to each crystalline compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl chromophore in this compound and its derivatives gives rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on the aromatic rings. rsc.orgresearchgate.net
Luminescence (fluorescence and phosphorescence) studies can reveal information about the excited states of these molecules. The emission properties of biphenyl compounds are known to be sensitive to their molecular geometry, particularly the dihedral angle between the rings. acs.orgaip.org Planarization in the excited state often leads to distinct fluorescence and phosphorescence spectra. aip.org Some biphenyl derivatives exhibit intramolecular charge transfer (ICT) based emission, and their efficiency can be strongly affected by the planarity of the biphenyl system. acs.orgresearchgate.net The study of these properties is relevant for applications in materials science, such as for organic light-emitting diodes (OLEDs).
Chromatographic Methods for Separation, Isolation, and Quantification
Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound and its derivatives from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the analysis and purification of benzoic acid derivatives. researchgate.netacmec.com.cnnih.gov Reversed-phase HPLC, using a C18 column, is commonly employed to separate compounds based on their polarity. A UV detector allows for the quantification of the analyte. HPLC is crucial for assessing the purity of a synthesized compound and for isolating it in high purity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized benzoic acids, GC-MS is a powerful analytical method. researchgate.netresearchgate.netacs.org The compounds are first separated based on their boiling points and interaction with the GC column, and then detected and identified by mass spectrometry. researchgate.net Derivatization, for example, by creating trimethylsilyl (B98337) esters, is often necessary to increase the volatility of the carboxylic acids for GC analysis. researchgate.netacs.org
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is particularly useful for separating oligomeric or polymeric derivatives of this compound. Separation is based on molecular size, making it suitable for analyzing polymer-bound versions of the molecule or for removing high molecular weight impurities.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 4-phenylbenzoic acid |
| 4-methoxybenzoic acid |
| 4-cyclohexylbenzoic acid |
| 4-(3'-methoxyphenyl)benzoic acid |
| 4-phenoxybenzoic acid |
| 4-benzoylbenzoic acid |
| 4-benzylbenzoic acid |
| 4-(3'-hydroxyphenyl)benzoic acid |
| 4-(4'-hydroxyphenyl)benzoic acid |
| 9-hydroxyfluorene |
| 4-hydroxybenzoic acid |
| 2-chloro-3-phenylbenzoic acid |
| 2,6-bis(p-X-phenyl)benzoic acids |
| 2,6-dichloroiodobenzene |
| 9-ethyladenine |
| 4-acetoxybenzoic acid |
| 4-hydroxy-3-phenylbenzoic acid |
| 4-acetoxy-3-phenylhydroxybenzoic acid |
| 2-Methoxy-4-vinylphenol (B128420) |
| 2-iodoxybenzoic acid |
| 2-iodo-4-methoxybenzoic acid |
| 2-iodobenzoic acid |
| 3'-iodobiphenyl-4-carboxylic acid |
| 2'-iodobiphenyl-4-carboxylic acid |
| 4-(4-pyridyl)-biphenyl-4-carboxylic acid |
| 3-methyl-4-nitro-1,1-biphenyl |
| 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone |
| 2,6-bis(4-biphenyl)isonicotinic acid |
| 4-Nitirobenzoic acid |
| 4-Methylbenzoic acid |
| 3-bromo-4-fluorobenzoic acid |
| 2,4-dichlorobenzoic acid |
| 4-Chlorobenzoic acid |
| 3-Bromo-4-methoxybenzoic acid |
| 3,4-Dimethylbenzoic acid |
| 4-methoxy-2-methylbenzoic acid |
| Methyl benzoate |
| Methyl 4-methoxybenzoate |
| Methyl 2-fluorobenzoate |
| 4-(trifluoromethyl)benzoic acid |
| 4-fluoroaniline |
| 2-azido-5-phenylbenzoic acid |
| methyl 2-azido-5-phenylbenzoate |
| 4-(oxiran-2-ylmethoxy)benzoic acid |
| 2-(2-oxiranylmethoxy) benzaldehyde |
| RhB hydrazide |
| 2-carboxymethyl-3,4,5,6-tetrafluorobenzoic acid |
| 2-[methoxycarbonyl(difluoromethyl)]-3,4,5,6-tetrafluorobenzoic acid |
| p-methoxybenzoic acid |
| 2-Methoxy-3,6-dioxo-cyclohexa-1,4-dienecarboxylic acid (2-hydroxy-ethyl)-amide |
| 4-[4-(4-methoxy-N-naphthalen-2-ylanilino) phenyl] benzoic acid |
| 2-[4-(Bromomethyl)Phenyl]Benzoic Acid Methyl Ester |
| (1S,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide |
| 3-phenylbenzoic acid |
| 1,4-benzodioxane-6-carboxylic acid |
| 2-napthoic acid |
| 1-napthoic acid |
| 2-methyl-4-fluorobenzoic acid |
| 2-methoxy-4-methylbenzoic acid |
| 2-benzylbenzoic acid |
| 3-methoxybenzoic acid |
| 3-chlorobenzoic acid |
| 3-bromobenzoic acid |
| 3-trifluoromethylbenzoic acid |
| 2,4-dimethylbenzoic acid |
Biological and Medicinal Chemistry Investigations of 2 Methoxy 4 Phenylbenzoic Acid and Its Analogs
Enzyme Interaction and Inhibition Studies
Tyrosinase Inhibition Mechanisms by Phenylbenzoic Acid Derivatives
Phenylbenzoic acid (PBA) isomers and their derivatives have been a subject of interest in the study of tyrosinase inhibition, a key process in melanin (B1238610) biosynthesis. Tyrosinase is a copper-containing enzyme, and its inhibition is a target for cosmetic and therapeutic agents aimed at reducing hyperpigmentation. daneshyari.comnih.govtandfonline.com
The inhibitory activity of phenylbenzoic acid derivatives against mushroom tyrosinase is significantly influenced by the substitution pattern on the phenyl rings. daneshyari.comnih.gov For instance, 2-phenylbenzoic acid itself shows little to no inhibitory effect on mushroom tyrosinase. daneshyari.com However, the introduction of a hydroxyl group at the 4'-position of 2-phenylbenzoic acid leads to the emergence of inhibitory activity, with a reported IC50 value of 100.18 µM. daneshyari.com This suggests that the 4'-hydroxyl group plays a crucial role in the inhibitory mechanism, likely by chelating the copper ions within the active site of the tyrosinase enzyme. daneshyari.comnih.gov Conversely, methoxylation of this 4'-hydroxyl group abolishes the inhibitory effect, highlighting the importance of the free hydroxyl group for activity. daneshyari.com
In contrast, both 4'-hydroxylation and 4'-methoxylation of 4-phenylbenzoic acid enhance its inhibitory activity against mushroom tyrosinase. daneshyari.comnih.gov The most potent inhibitor among the unsubstituted phenylbenzoic acid isomers is 3-phenylbenzoic acid, which exhibits noncompetitive inhibition against the monophenolase activity of tyrosinase with an IC50 value of 6.97 µM. However, modifying 3-phenylbenzoic acid with a 4'-hydroxyl or 4'-methoxy group slightly decreases its potent inhibitory activity. daneshyari.comnih.gov
In silico docking studies provide further insight into the binding modes of these inhibitors. daneshyari.comnih.gov The carboxylic acid or the 4'-hydroxyl group of the phenylbenzoic acid derivatives can chelate the cupric ions in the tyrosinase active site. daneshyari.comnih.gov Furthermore, interactions with key amino acid residues, such as Asn260 and Phe264, through parallel and T-shaped π-π stacking with the biphenyl (B1667301) group, are crucial for the inhibitory activity. daneshyari.comnih.gov Other residues like Arg268 and Val248 are also thought to contribute to the binding and orientation of the inhibitors within the active site. daneshyari.comnih.gov
Table 1: Inhibitory Effects of Phenylbenzoic Acid Derivatives on Mushroom Tyrosinase
| Compound | Modification | IC50 (µM) |
|---|---|---|
| 2-Phenylbenzoic Acid | - | Little to no activity daneshyari.com |
| 4'-Hydroxy-2-phenylbenzoic Acid | 4'-Hydroxylation | 100.18 daneshyari.com |
| 4'-Methoxy-2-phenylbenzoic Acid | 4'-Methoxylation | Abolished activity daneshyari.com |
| 3-Phenylbenzoic Acid | - | 6.97 |
| 4'-Hydroxy-3-phenylbenzoic Acid | 4'-Hydroxylation | 10.59 daneshyari.com |
| 4'-Methoxy-3-phenylbenzoic Acid | 4'-Methoxylation | 15.30 daneshyari.com |
| 4-Phenylbenzoic Acid | - | - |
| 4'-Hydroxy-4-phenylbenzoic Acid | 4'-Hydroxylation | Increased activity daneshyari.comnih.gov |
| 4'-Methoxy-4-phenylbenzoic Acid | 4'-Methoxylation | Increased activity daneshyari.comnih.gov |
Cytochrome P450 Monooxygenase (CYP) Substrate Specificity and Metabolism
The metabolism of 2-methoxy-4-phenylbenzoic acid and its analogs by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism, has been investigated. researchgate.netrcsb.orgnih.govnih.gov Studies utilizing the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris have provided insights into the substrate specificity and potential metabolic pathways. researchgate.netrcsb.orgnih.govnih.gov
CYP199A4 can bind and metabolize various para-substituted benzoic acids. uq.edu.au While it efficiently catalyzes the aliphatic oxidation of 4-cyclohexylbenzoic acid, it does not facilitate the aromatic oxidation of 4-phenylbenzoic acid. researchgate.netnih.govnih.gov Methoxy-substituted phenylbenzoic acids, including a 4-(3'-methoxyphenyl)benzoic acid analog, were found to be oxidatively demethylated by CYP199A4, albeit with low activity. researchgate.netrcsb.orgnih.govnih.gov Importantly, no aromatic hydroxylation was observed for these methoxy-substituted substrates with the wild-type enzyme. researchgate.netrcsb.orgnih.govnih.gov
Crystal structures of CYP199A4 in complex with 4-(3'-methoxyphenyl)benzoic acid revealed that its binding mode is similar to that of 4-phenylbenzoic acid. researchgate.netrcsb.orgnih.govnih.gov However, the affinity for 4-(4'-methoxyphenyl)benzoic acid was much lower, suggesting that its shape is less compatible with the active site. nih.gov Despite the low binding affinity, this compound was also subject to oxidative demethylation with low activity. nih.gov
Protein engineering efforts have shown that it is possible to alter the substrate specificity of CYP enzymes. For instance, the F182L mutant of CYP199A4 was able to catalyze the aromatic oxidation of 4-phenylbenzoic acid, producing 2'-hydroxy, 3'-hydroxy, and 4'-hydroxy metabolites. rcsb.orgnih.govnih.gov This highlights that the orientation of the substrate within the active site is a key determinant of the regioselectivity of the oxidation reaction.
Pharmacological Target Identification and Validation
Discovery of Urate Transporter 1 (URAT1) Inhibitors
Urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, is a key regulator of uric acid levels in the body and a validated clinical target for the treatment of hyperuricemia and gout. nih.govnih.govsemanticscholar.org Consequently, the discovery of novel and potent URAT1 inhibitors is an active area of research. nih.govnih.govexplorationpub.com
Biphenyl carboxylic acid derivatives have emerged as a promising class of URAT1 inhibitors. nih.gov Design strategies for new inhibitors often rely on ligand-based approaches due to the lack of a resolved crystal structure for the transmembrane protein URAT1. nih.govnih.gov These approaches have led to the synthesis and evaluation of numerous novel compounds, many of which demonstrate significant inhibitory activity against human URAT1. nih.gov
For example, two series of biphenyl carboxylic acids were designed based on the structures of known URAT1 inhibitors. nih.gov In these series, compounds A1 and B21 were identified as the most potent inhibitors, with IC50 values of 0.93 µM and 0.17 µM, respectively. nih.gov These potencies are comparable or superior to the clinically used uricosuric drug benzbromarone. nih.gov The success of these ligand-based design strategies confirms their effectiveness in identifying novel and potent URAT1 inhibitors. nih.gov
Exploration of Other Potential Biological Targets and Pathways
While the primary focus of research on this compound and its analogs has been on tyrosinase and URAT1 inhibition, their structural motifs suggest potential interactions with other biological targets. Benzoic acid derivatives, as a broad class, are known to possess a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai The specific biological activities of compounds like this compound are dependent on their ability to interact with various enzymes and receptors. ontosight.ai
For instance, some benzoic acid derivatives have been investigated for their ability to modulate signaling pathways involved in inflammation. The presence of a biphenyl backbone, a carboxylic acid group, and methoxy (B1213986) substituents could confer affinity for various biological targets. ontosight.ai For example, a compound with a similar biphenyl carboxylic acid structure, 2-[2-[(4-bromo-2-methoxyphenyl)carbamoyl]phenyl]benzoic acid, is of interest in pharmaceutical research for its potential biological activities. ontosight.ai Additionally, compounds with a 2-methoxy-4-(trifluoromethyl)phenyl moiety have been noted in the context of pharmacological research, suggesting a potential for broader biological interactions. smolecule.comontosight.ai Further research is needed to systematically explore and validate other potential biological targets and pathways for this compound and its analogs.
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) of phenylbenzoic acid derivatives has been explored in the context of their inhibitory effects on various enzymes, providing valuable insights for the design of more potent and selective compounds.
For tyrosinase inhibition, the position of the phenyl group and the nature of the substituents on the biphenyl scaffold are critical. As detailed in section 4.1.1, the inhibitory activity is highly sensitive to the placement of hydroxyl and methoxy groups. daneshyari.comnih.gov For 2-phenylbenzoic acid derivatives, a 4'-hydroxyl group is essential for activity, while a 4'-methoxy group is detrimental. daneshyari.com In contrast, for 4-phenylbenzoic acid derivatives, both 4'-hydroxylation and 4'-methoxylation are beneficial for inhibitory activity. daneshyari.comnih.gov The potent inhibitory activity of 3-phenylbenzoic acid is diminished by such substitutions. daneshyari.com These findings underscore the specific structural requirements for effective interaction with the tyrosinase active site.
In the context of URAT1 inhibition, SAR studies on biphenyl carboxylic acid derivatives have also revealed important trends. The exploration of two distinct series of these compounds demonstrated that modifications to the biphenyl core and the substituents on the phenyl rings significantly impact inhibitory potency. nih.gov The identification of highly potent inhibitors like A1 (IC50 = 0.93 µM) and B21 (IC50 = 0.17 µM) from these series highlights the success of systematic SAR exploration in optimizing URAT1 inhibitory activity. nih.gov The specific structural features contributing to this high potency provide a roadmap for the future design of novel uricosuric agents. nih.gov
Table 2: SAR Summary for Phenylbenzoic Acid Derivatives
| Target | Structural Feature | Effect on Activity | Reference |
|---|---|---|---|
| Tyrosinase | 4'-Hydroxylation of 2-PBA | Appearance of inhibition | daneshyari.com |
| 4'-Methoxylation of 2-PBA | Abolition of inhibition | daneshyari.com | |
| 4'-Hydroxylation of 4-PBA | Increased inhibition | daneshyari.comnih.gov | |
| 4'-Methoxylation of 4-PBA | Increased inhibition | daneshyari.comnih.gov | |
| 4'-Hydroxylation/Methoxylation of 3-PBA | Decreased inhibition | daneshyari.com | |
| URAT1 | Biphenyl carboxylic acid scaffold | Potent inhibition | nih.gov |
| Specific substitutions (Compound A1) | IC50 = 0.93 µM | nih.gov | |
| Specific substitutions (Compound B21) | IC50 = 0.17 µM | nih.gov |
Systematic Structural Modifications and Their Impact on Biological Activity
The systematic structural modification of this compound and its parent scaffold, phenylbenzoic acid (PBA), is a cornerstone of medicinal chemistry efforts to discover novel therapeutic agents and biological probes. By methodically altering the core structure, researchers can map the structure-activity relationships (SAR) that govern a compound's biological effects.
One area of investigation has been the inhibition of mushroom tyrosinase, an enzyme involved in melanin production. Studies on PBA isomers revealed that modifications to the phenyl ring significantly impact inhibitory activity. For instance, while 2-PBA itself is not an inhibitor, the introduction of a hydroxyl group at the 4'-position confers inhibitory properties. nih.gov This highlights how a single, targeted modification can switch a molecule from inactive to active.
A more extensive SAR exploration was conducted in the development of selective kappa opioid receptor (KOR) antagonists. acs.org Starting with a core scaffold, researchers synthesized a library of analogs to optimize potency and selectivity. In one series of compounds based on a 4-phenoxybenzamide structure, various substituents were placed on the terminal phenoxy ring. The nature and position of these substituents had a profound effect on the binding affinity at the KOR. For example, analogs with a single substituent on the phenoxy ring generally displayed good binding affinity, with many exhibiting subnanomolar Ke values. acs.org However, the 2-methoxyphenoxy analogue was a notable exception, showing a reduced affinity compared to other single-substitution analogues. acs.org
The following table summarizes the KOR antagonist activity of several N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide analogues, demonstrating the impact of systematic modifications on the terminal phenoxy ring. acs.org
| Analogue (Substituent on Phenoxy Ring) | Ke at κ Receptor (nM) | κ/μ Selectivity | κ/δ Selectivity |
|---|---|---|---|
| Unsubstituted (11a) | 0.85 | 60 | 671 |
| 2-MeO (11b) | 5.6 | 15 | 270 |
| 3-MeO (11c) | 0.43 | 116 | 2302 |
| 4-MeO (11d) | 0.38 | 213 | 2105 |
| 2-Me (11e) | 0.17 | 145 | 2259 |
| 3-Me (11f) | 0.31 | 190 | 2613 |
| 4-Me (11g) | 0.24 | 225 | 2917 |
| 2-F (11h) | 0.43 | 100 | 1186 |
| 3-F (11i) | 0.26 | 231 | 2346 |
| 4-F (11j) | 0.23 | 239 | 2304 |
| 4-OH (11n) | 8.6 | 16 | 228 |
Further research into SARS-CoV-2 nsp14 methyltransferase inhibitors showed that modifications to a 3-(adenosylthio)benzoic acid scaffold could significantly modulate activity. The introduction of substituents such as chloro, bromo, methoxy, or phenyl at the 2-position of the benzoic acid ring enhanced inhibitory potency by 8- to 9-fold compared to the unsubstituted parent compound. mdpi.com These examples underscore the principle that small, systematic changes to a lead molecule can lead to substantial improvements in its desired biological activity.
Correlation of Electronic and Steric Effects with Biological Potency and Selectivity
The biological potency and selectivity of this compound and its analogs are intrinsically linked to their electronic and steric properties. Electronic effects refer to the influence of electron-donating or electron-withdrawing groups on the molecule's reactivity and interactions, while steric effects relate to the influence of the size and shape of atoms or groups on the molecule's ability to adopt a specific conformation and bind to its target. researchgate.net
In the context of KOR antagonists, the electronic nature of substituents on the phenoxy ring of 4-phenoxybenzamide analogs significantly influences binding selectivity. acs.org For instance, while most single-substituent analogs showed high affinity, the selectivity for the kappa receptor over the mu (μ) and delta (δ) receptors varied. This suggests that the electronic properties of the substituent fine-tune the interactions with specific amino acid residues in the binding pockets of the different receptor subtypes.
Steric hindrance plays a critical role in both reactivity and biological activity. Studies on the degradation of acyl glucuronide metabolites of various benzoic acid derivatives, including phenylbenzoic acid isomers, have shown that steric factors govern the rate of reaction. liverpool.ac.uk For a series of phenylbenzoic acid acyl glucuronides, the meta-substituted derivatives degraded faster than their para-equivalents, while the ortho-isomers were the slowest to degrade, highlighting the role of steric hindrance from the substituent near the carboxylic acid group. liverpool.ac.uk Similarly, in palladium-catalyzed arylations, the presence of a substituent in the ortho position to the carboxylic acid moiety can reduce reaction yields due to steric hindrance that may prevent the formation of the necessary palladacycle intermediate. nih.gov
The interplay between electronic and steric effects is crucial for selectivity. In one study on C-H activation, achieving selectivity for the C-2 position of a thiophene (B33073) ring was best accomplished with electron-withdrawing groups on the directing ligand, indicating a stronger influence of electronic over steric effects for that particular transformation. acs.org For the KOR antagonists, the position of a substituent is as important as its identity. A methoxy group at the 3- or 4-position of the phenoxy ring resulted in high potency and selectivity, whereas a methoxy group at the 2-position led to a significant drop in affinity, likely due to a steric clash within the receptor's binding site. acs.org
The following table illustrates how electronic and steric factors can influence the properties of benzoic acid derivatives.
| Compound Class / Reaction | Observation | Inferred Effect | Reference |
|---|---|---|---|
| Phenylbenzoic Acid Acyl Glucuronides | Ortho-isomers degrade slowest, meta-isomers degrade fastest. | Steric hindrance from ortho-substituents slows intramolecular reactions. | liverpool.ac.uk |
| 4-Phenoxybenzamide KOR Antagonists | 2-Methoxy substitution decreases affinity compared to 3- or 4-methoxy. | Steric clash of the ortho-methoxy group in the receptor binding pocket. | acs.org |
| Pd-Catalyzed Arylation of Benzoic Acids | Ortho-substituted benzoic acids can have lower reaction yields. | Steric hindrance impedes the formation of the catalytic intermediate. | nih.gov |
| Tyrosinase Inhibition by Phenylbenzoic Acids | 4'-Hydroxylation of 2-PBA induces activity, but 4'-methoxylation does not. | Specific electronic and hydrogen-bonding capabilities are required for interaction. | nih.gov |
These findings demonstrate that a delicate balance of electronic and steric properties must be achieved to optimize a molecule's potency and selectivity for its intended biological target.
Rational Drug Design and Pharmacophore Modeling
Rational drug design is the inventive process of creating new medications based on a deep understanding of the biological target. wikipedia.org This process often relies on computational methods, such as pharmacophore modeling and molecular docking, to design molecules that are complementary in shape and charge to the target, thereby ensuring high-affinity binding. wikipedia.orgresearchgate.net This approach is a significant departure from traditional drug discovery, which often relied on screening large libraries of compounds with little to no prior knowledge of the target.
Structure-based drug design, a key component of rational design, utilizes the three-dimensional structure of a target protein, often obtained through X-ray crystallography or NMR spectroscopy. wikipedia.orgcore.ac.uk This structural information allows medicinal chemists to visualize the binding site and design ligands that fit precisely. For example, in silico docking analyses of phenylbenzoic acid derivatives with mushroom tyrosinase indicated that the carboxylic acid or a 4'-hydroxyl group could chelate with copper ions in the enzyme's active site. nih.gov It also identified key amino acid interactions, such as those with Asn260 and Phe264, that are crucial for binding. nih.gov This knowledge provides a structural blueprint for creating novel and more potent tyrosinase inhibitors. nih.gov
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. In the development of KOR antagonists, a library of compounds was synthesized and tested to build a structure-activity relationship. acs.org This extensive dataset allows for the creation of a pharmacophore model, which identifies the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for potent and selective KOR antagonism. This model then guides the design of new analogs with improved properties.
Structure-guided design was explicitly used to develop inhibitors for the SARS-CoV-2 nsp14 methyltransferase. mdpi.com By understanding the binding modes of initial hits, researchers designed analogs, such as those with a phenyl group substituted at the 2-position of a benzoic acid scaffold, that could form additional favorable interactions within the enzyme's binding pocket, leading to subnanomolar inhibitory activity. mdpi.com This iterative process of design, synthesis, and testing, informed by structural biology and computational modeling, is the essence of modern rational drug design. core.ac.ukopenmedicinalchemistryjournal.com
Metabolic Transformation and In Vivo Evaluation Methodologies
Understanding the metabolic fate of a drug candidate is critical for its development. Metabolic transformation refers to the biochemical modifications a compound undergoes in a living organism, which can affect its efficacy, duration of action, and potential for toxicity. For compounds containing a carboxylic acid and methoxy groups like this compound, several metabolic pathways are anticipated.
One common transformation is oxidative demethylation, often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net Studies with the enzyme CYP199A4 have shown that methoxy-substituted phenylbenzoic acids can be oxidatively demethylated, although with low activity in the wild-type enzyme. researchgate.netresearchgate.net Another key metabolic pathway for carboxylic acids is conjugation, particularly the formation of 1-β-O-acyl glucuronides. researchgate.net These glucuronide metabolites are generally more water-soluble, facilitating excretion. However, acyl glucuronides can be chemically reactive, capable of rearranging and covalently binding to proteins, a process influenced by the steric and electronic environment of the parent drug. researchgate.netliverpool.ac.uk The carboxylic acid group itself can also be a site of metabolism, for instance, through reduction to the corresponding aldehyde by enzymes like carboxylic acid reductase. google.com
The in vivo evaluation of these metabolic transformations is often conducted using animal models. A sophisticated methodology involves the use of chimeric mice with humanized livers (PXB-mice), which have their livers substantially engrafted with human hepatocytes. nih.gov This provides a more accurate reflection of human metabolism compared to standard mouse models. nih.gov A common experimental approach is cassette dosing, where multiple test compounds are administered simultaneously to a small group of animals to minimize their use. nih.gov
Following administration, typically via intravenous injection, biological samples are collected at various time points. Blood may be collected after 5 minutes, 1 hour, 8 hours, and 24 hours, while urine is collected over intervals such as 0-4 hours and 4-8 hours post-dose. nih.gov These samples are then analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. The metabolic profiles generated from these in vivo studies are then compared with data from in vitro systems, such as incubations with human and mouse hepatocytes, and with known human metabolic data from the literature to build a comprehensive picture of the compound's biotransformation. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Methoxy 4 Phenylbenzoic Acid Systems
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
In studies of phenylbenzoic acid (PBA) isomers and their derivatives, molecular docking has been instrumental in understanding their inhibitory mechanisms. For instance, in silico docking analyses of PBA derivatives with mushroom tyrosinase have revealed key interactions in the enzyme's active site. nih.govresearchgate.net These studies suggest that the carboxylic acid or a hydroxyl group on the phenyl ring can chelate with the cupric ions essential for the enzyme's catalytic activity. nih.govresearchgate.net Furthermore, interactions with specific amino acid residues, such as Asn260 and Phe264, through parallel and T-shaped π-π stacking with the biphenyl (B1667301) scaffold, are crucial for the inhibitory activity. nih.govresearchgate.net
While direct studies on 2-Methoxy-4-phenylbenzoic acid are limited, research on its structural analogs provides valuable insights. For example, a study on phenylbenzoic acid isomers showed that while 3-PBA is a potent inhibitor of mushroom tyrosinase, 4'-hydroxylation of 2-PBA, but not methoxylation, was necessary to introduce inhibitory activity. nih.gov This highlights the sensitive nature of substituent effects on binding.
In a different context, docking studies have been employed to understand the substrate specificity of enzymes like cytochrome P450. For the CYP199A4 enzyme, which does not oxidize 4-phenylbenzoic acid, crystal structures have shown that 4-(3'-methoxyphenyl)benzoic acid binds in a similar mode to the parent 4-phenylbenzoic acid. nih.govnih.gov This suggests that the binding orientation alone may not be the sole determinant of reactivity.
| Enzyme Target | Ligand/System | Key Findings from Docking | Reference |
|---|---|---|---|
| Mushroom Tyrosinase | Phenylbenzoic acid derivatives | Carboxylic acid or 4'-hydroxyl group can chelate with active site cupric ions. Interactions with Asn260 and Phe264 are important. | nih.govresearchgate.net |
| Cytochrome P450 (CYP199A4) | 4-(3'-methoxyphenyl)benzoic acid | Binds in a similar orientation to 4-phenylbenzoic acid, yet is oxidatively demethylated with low activity. | nih.govnih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations can provide data on properties such as bond lengths, bond angles, dipole moments, and the energies of molecular orbitals (HOMO and LUMO).
DFT calculations have been performed on derivatives of this compound to understand their fundamental properties. For example, a study on 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate utilized DFT methods (B3LYP and B3PW91) to optimize the molecule's structure and calculate its spectroscopic and electronic properties. epstem.net The calculated ¹H-NMR and ¹³C-NMR chemical shifts showed good correlation with experimental values, validating the computational model. epstem.net
Furthermore, DFT has been used to predict the pKa values of benzoic acid derivatives. researchgate.net By employing various solvation models (PCM, CPCM, IEF-PCM) at the B3LYP/6-31G** level of theory, researchers have achieved good linear correlations between theoretical and experimental pKa values. researchgate.net This approach is crucial for understanding the ionization state of this compound under physiological conditions.
The reactivity of a molecule can be inferred from its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability. DFT calculations provide these values, offering insights into the kinetic stability and reactivity of the molecule. epstem.net
| Computational Method | System | Calculated Properties | Reference |
|---|---|---|---|
| DFT (B3LYP, B3PW91) | 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate | Optimized geometry, ¹H-NMR and ¹³C-NMR shifts, HOMO-LUMO energy gap, dipole moments, Mulliken charges. | epstem.net |
| DFT (B3LYP/6-31G**) with solvation models | Substituted benzoic acids | Aqueous pKa values. | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and binding events over time. This is particularly useful for understanding how a ligand like this compound behaves in a solvent or within a protein's binding pocket.
MD simulations have been crucial in explaining the lack of reactivity of 4-phenylbenzoic acid with the cytochrome P450 enzyme CYP199A4. nih.govuq.edu.au While the crystal structure shows the substrate in the active site, MD simulations revealed that the phenyl ring rarely achieves a productive geometry for aromatic oxidation. nih.govuq.edu.au The distance and angle of attack relative to the heme iron are critical, and for 4-phenylbenzoic acid, these parameters are unfavorable in the wild-type enzyme. nih.govuq.edu.au
Interestingly, MD simulations were also used to guide protein engineering efforts. By simulating mutations in the active site of CYP199A4, researchers could predict which changes might lead to productive binding and catalysis. For example, an F182L mutant was predicted and subsequently shown to catalyze the oxidation of 4-phenylbenzoic acid. nih.govnih.gov The simulations demonstrated that in this variant, the phenyl ring of the substrate could attain a geometry suitable for aromatic oxidation. nih.govnih.gov
These studies, while focused on 4-phenylbenzoic acid, provide a framework for how MD simulations could be applied to understand the conformational dynamics and binding of this compound in various enzyme active sites. The methoxy (B1213986) group would likely influence the conformational preferences and interactions within the binding pocket.
| System | Key Findings from MD Simulations | Reference |
|---|---|---|
| 4-phenylbenzoic acid in CYP199A4 (wild-type) | The phenyl ring rarely attains a productive geometry for aromatic oxidation, explaining the lack of observed hydroxylation. | nih.govuq.edu.au |
| 4-phenylbenzoic acid in CYP199A4 (F182L mutant) | The phenyl ring achieves a productive geometry for aromatic oxidation, leading to the formation of hydroxylated metabolites. | nih.govnih.gov |
In Silico Prediction of Reaction Mechanisms and Pathways
Computational methods are increasingly used to elucidate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, these methods can predict potential metabolic pathways or degradation routes.
The oxidative demethylation of methoxy-substituted phenylbenzoic acids by CYP199A4 is a reaction pathway that has been observed. nih.govnih.gov While the activity is low, it demonstrates a potential metabolic fate for compounds like this compound when interacting with cytochrome P450 enzymes. The mechanism of this reaction would proceed through a typical P450 catalytic cycle, involving substrate binding, reduction of the heme iron, oxygen binding, and ultimately, C-H bond activation of the methoxy group.
Furthermore, computational studies on the degradation of acyl glucuronides of various benzoic acid derivatives have shown that both electronic and steric factors influence the rate of degradation. liverpool.ac.uk For instance, the degradation of meta-substituted chlorobenzoic and methylbenzoic acids was faster than their para-isomers. liverpool.ac.uk In contrast, for methoxybenzoic acids, the ortho-isomer degraded faster than the para-isomer. liverpool.ac.uk These findings highlight the complex interplay of factors that can be dissected using in silico models to predict the stability and reactivity of metabolites of this compound.
| Reaction/Process | Computational Insight | Reference |
|---|---|---|
| Oxidative demethylation by CYP199A4 | Methoxy-substituted phenylbenzoic acids are slowly demethylated by this enzyme. | nih.govnih.gov |
| Degradation of acyl glucuronides | The rate is influenced by a combination of electronic and steric effects of the substituents on the benzoic acid ring. | liverpool.ac.uk |
Cheminformatics and Data-Driven Approaches for Compound Optimization
Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. This can include the analysis of large datasets of chemical compounds to identify structure-activity relationships (SAR) and to guide the optimization of lead compounds.
While specific cheminformatics studies solely on this compound are not prevalent in the searched literature, the compound is mentioned in a patent as a potential dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. google.com This suggests its inclusion in a larger library of compounds screened for this activity, a common practice in drug discovery that relies heavily on cheminformatics tools for data management and analysis.
The principles of cheminformatics are also evident in studies that systematically modify a core scaffold, like phenylbenzoic acid, and analyze the effects on biological activity. nih.govresearchgate.net By comparing the inhibitory activities of different isomers and substituted analogs, researchers can build SAR models. For example, the finding that 4'-hydroxylation of 2-PBA induces inhibitory activity against mushroom tyrosinase, while methoxylation does not, is a valuable piece of data for building such a model. nih.gov This information can then be used to predict the activity of other, as-yet-unsynthesized derivatives, thereby optimizing the compound's properties for a specific biological target.
| Approach | Application to this compound Systems | Reference |
|---|---|---|
| Virtual Screening/Library Design | Included in a patent for dihydroorotate dehydrogenase inhibitors, suggesting its presence in a screening library. | google.com |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the phenylbenzoic acid scaffold to understand the effect of substituents on tyrosinase inhibition. | nih.govresearchgate.net |
Applications in Materials Science and Catalysis
Role as Precursors and Building Blocks in Polymer Synthesis and Advanced Functional Materials
There is limited direct evidence of 2-Methoxy-4-phenylbenzoic acid being used as a monomer in polymer synthesis. However, its structural motifs are found in various monomers and precursors for advanced functional materials.
Lignin-derived monomers, for instance, share structural similarities with this compound. One such example is 2-methoxy-4-vinylphenol (B128420) (MVP), a bio-based monomer derived from ferulic acid, which is a component of lignin (B12514952). MVP has been successfully used as a platform for creating functional monomers for radical polymerizations, leading to the synthesis of thermoplastics and thermoset polymers. Hydrophobic biobased monomers derived from MVP can be polymerized through solution and emulsion polymerization to produce homo- and copolymers with a range of thermal properties, showcasing their potential in thermoplastic applications. Furthermore, divinylbenzene-like monomers have been prepared from MVP and thermally crosslinked with thiol-bearing reagents to create thermosets.
Catalytic Applications and Ligand Design for Metal-Mediated Processes (e.g., Lignin Transformation)
The application of this compound in catalysis, particularly in lignin transformation, is an area of potential but currently underexplored research. However, the structural components of the molecule suggest its viability as a ligand in metal-mediated processes.
A related compound, 2-(4-Methoxybenzoyl)benzoic acid, is known to act as a ligand precursor for the formation of transition metal complexes. Its ability to chelate with metal ions like copper(II) and zinc(II) has led to the synthesis of novel coordination compounds that have potential uses in materials science and catalysis. The carboxylate and carbonyl groups in 2-(4-Methoxybenzoyl)benzoic acid are excellent coordinating groups for a variety of metal ions. Given the presence of a carboxylic acid group and the potential for coordination through the methoxy (B1213986) group's oxygen atom, it is plausible that this compound could also serve as a ligand for various metal catalysts.
In the context of lignin transformation, the focus is often on the cleavage of specific linkages within the complex lignin polymer. Catalytic oxidation is a key strategy, and various catalysts are being explored for the selective depolymerization of lignin model compounds. While this compound itself is not cited as a catalyst in this process, the development of catalysts for the valorization of lignin-derived compounds is an active area of research.
The table below summarizes the properties of a related compound used in coordination chemistry.
| Compound Name | Metal Ions Coordinated | Potential Applications |
| 2-(4-Methoxybenzoyl)benzoic acid | Copper(II), Zinc(II) | Materials Science, Catalysis |
Development of Specialty Chemicals and High-Performance Materials
This compound and its isomers serve as valuable intermediates in the synthesis of more complex molecules and specialty chemicals. The bifunctional nature of these compounds, possessing both a carboxylic acid and a methoxy-substituted biphenyl (B1667301) structure, allows for a wide range of chemical transformations.
For example, derivatives of biphenyl carboxylic acids are recognized for their pharmacological activities and are used in the development of pharmaceuticals. The synthesis of various substituted biphenyl carboxylic acids can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction.
While there is no specific mention of high-performance materials derived directly from this compound, its structural framework is a component of materials with interesting properties. For instance, methoxy-substituted biphenyls have been studied for their potential application as liquid organic hydrogen carriers (LOHCs) for hydrogen storage. The thermodynamic properties of these compounds are influenced by the position of the methoxy group, which can affect the efficiency of hydrogen storage and release.
The synthesis of derivatives of this compound can lead to a variety of specialty chemicals. For instance, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is an important intermediate in the synthesis of the antipsychotic drug amisulpride. This highlights the role of substituted benzoic acids in the fine chemicals industry.
The table below provides information on a known derivative of a related methoxy-phenylbenzoic acid.
| Derivative | Intermediate For | Application |
| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | Amisulpride | Pharmaceutical |
Future Research Directions and Interdisciplinary Prospects for 2 Methoxy 4 Phenylbenzoic Acid
Exploration of New Synthetic Paradigms for Increased Efficiency and Sustainability
The synthesis of biphenyl (B1667301) carboxylic acids has traditionally relied on methods that are now being re-evaluated for efficiency and environmental impact. Future research will likely focus on developing greener and more atom-economical synthetic routes to 2-Methoxy-4-phenylbenzoic acid and its derivatives.
Key areas for exploration include:
Advanced Catalysis: While the Suzuki-Miyaura cross-coupling reaction is a well-established method for creating the biphenyl bond, future work could focus on developing more sustainable catalyst systems. ajgreenchem.comresearchgate.net This includes using water-soluble, fullerene-supported PdCl2 nanocatalysts that allow the reaction to proceed at room temperature with high yields and easy catalyst recovery. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating by reducing reaction times from hours to minutes, minimizing waste, and often eliminating the need for organic solvents. ijpsjournal.commdpi.com Applying MAOS to the synthesis of this compound could dramatically improve energy efficiency. ijpsjournal.comjddhs.com
Solvent-Free and Green Solvent Reactions: The pharmaceutical industry is increasingly moving away from hazardous organic solvents. jddhs.com Future syntheses could employ solvent-free "grindstone" techniques or utilize green solvents like glycerol, ethanol, or supercritical CO2, which is non-toxic and allows for simple product separation. ijpsjournal.commdpi.comchemijournal.com
Decarbonylative Coupling: An emerging strategy involves using carboxylic acids as both aryl group donors in a sequential decarbonylation process. rsc.org This approach could provide a novel pathway to unsymmetrical biaryls like this compound, using readily available and inexpensive precursors. rsc.org
| Synthetic Paradigm | Key Advantages | Potential Impact on this compound Synthesis |
|---|---|---|
| Advanced Catalysis (e.g., Fullerene-supported PdCl2) | High yields at room temperature, catalyst recyclability, use of water as a solvent. researchgate.net | Greener, more cost-effective production. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, energy efficiency, potential for solvent-free conditions. ijpsjournal.commdpi.com | Accelerated synthesis and process optimization. |
| Green Solvents (e.g., Supercritical CO2) | Reduced toxicity, lower environmental impact, simplified product purification. ijpsjournal.com | Enhanced safety and sustainability of the manufacturing process. |
| Decarbonylative Coupling | Uses inexpensive and readily available carboxylic acids as precursors. rsc.org | Opens new, potentially more economical synthetic routes. |
Advanced Biological Applications and Therapeutic Development
Biphenyl-derived carboxylic acids are recognized as significant pharmaceuticals, with examples like Flurbiprofen used as a non-steroidal anti-inflammatory drug. ajgreenchem.com Derivatives of this class have shown promise as anticancer and antiresorptive agents. ajgreenchem.comnih.gov Future research should systematically evaluate this compound and its analogs for a range of therapeutic applications.
Potential research avenues include:
Anticancer Activity: New libraries of biphenyl carboxylic acids have demonstrated potent in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. ajgreenchem.com Future studies could synthesize and screen derivatives of this compound to identify novel compounds with anticancer efficacy, potentially targeting pathways like the estrogen receptor. ajgreenchem.com
Anti-inflammatory and Analgesic Properties: Given the precedence of related structures, this compound should be investigated for its potential to modulate inflammatory pathways. mdpi.com Research could focus on its selectivity for cyclooxygenase (COX) enzymes to develop safer anti-inflammatory agents. mdpi.com
Antiresorptive Agents for Osteoporosis: Certain biphenyl carboxylic acid derivatives have been identified as a new class of antiresorptive drugs that inhibit osteoclast activity without the adverse effects on bone formation associated with bisphosphonates. nih.gov This presents a significant therapeutic opportunity for this compound to be explored in the context of bone diseases.
Multi-Target Directed Ligands (MTDLs): For complex diseases like Alzheimer's, researchers are designing molecules that can interact with multiple targets. researchgate.net The this compound scaffold could serve as a basis for developing MTDLs aimed at neurodegenerative diseases. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities. nih.govmdpi.com These technologies can be applied to this compound to rapidly explore its therapeutic potential.
Future integration of AI/ML could involve:
Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound before they are synthesized. mdpi.comcrimsonpublishers.com This in silico screening can save significant time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for high binding affinity to specific biological targets. mdpi.comcrimsonpublishers.com
Synthesis Route Prediction: AI tools can analyze known chemical reactions to propose the most efficient and sustainable synthetic pathways for new derivatives, further enhancing the paradigms discussed in section 8.1. drugdiscoverytrends.com
Structural Biology and Docking: AI-powered tools like AlphaFold can predict the 3D structure of target proteins, enabling more accurate molecular docking simulations to understand how this compound and its analogs might interact with biological targets at a molecular level. mdpi.comsbpdiscovery.org
Sustainability Aspects in Production and Application
Adopting green chemistry principles throughout the lifecycle of a chemical compound is crucial for minimizing environmental impact. ijpsjournal.com For this compound, a focus on sustainability should encompass both its synthesis and its ultimate fate in the environment.
Key sustainability goals for future research include:
Use of Renewable Feedstocks: Exploring biosynthetic routes or utilizing precursors derived from biomass, such as lignin (B12514952), could provide a sustainable alternative to petroleum-based feedstocks. protocols.iomdpi.com Lignin is a major source of aromatic chemicals like vanillic acid, which could potentially serve as a precursor. protocols.io
Atom Economy and Waste Reduction: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wjpmr.com This aligns with the core principles of green chemistry. wjpmr.com
Designing for Degradation: An important aspect of sustainable chemistry is designing molecules that are effective during their use but can break down into innocuous substances after disposal. Future research could investigate the environmental degradation pathways of this compound and modify its structure to enhance biodegradability without compromising its function.
Cross-Disciplinary Collaborations and Emerging Research Frontiers
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. Combining expertise from chemistry, biology, data science, and materials science can open up new research frontiers.
Opportunities for collaboration include:
Cheminformatics and Data Science: Collaborations between synthetic chemists and data scientists are essential for implementing the AI/ML strategies outlined previously, from predictive modeling to de novo design. drugdiscoverytrends.com
Chemical Biology and Pharmacology: Joint efforts between chemists and biologists will be crucial for screening new derivatives, elucidating mechanisms of action, and validating therapeutic targets.
Materials Science: The benzoylbenzoic acid framework is a precursor for functional molecules used in coordination chemistry and materials science, such as in the synthesis of color formers for thermal paper. Collaborations with material scientists could explore the potential of this compound in the development of novel polymers, ligands for metal complexes, or advanced materials with unique electronic or optical properties.
Health Economics and Policy: For any derivative that shows therapeutic promise, collaboration with health economists and policy experts will be necessary to navigate the pathway to clinical application and ensure its benefits can be realized. nih.gov Fostering such cross-disciplinary research requires a shared vision and clear communication channels among all team members. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
